molecular formula C20H19N3O4S B11343452 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11343452
M. Wt: 397.4 g/mol
InChI Key: XTWDSUIABBWNNG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a thiazole ring, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Nitrophenoxy Group: The nitrophenoxy group can be synthesized by nitration of phenol followed by etherification.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenoxy acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the phenyl ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenoxy group may participate in electron transfer reactions, affecting cellular redox states. The acetamide moiety can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and steric interactions. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C20H19N3O4S/c1-14-2-4-15(5-3-14)20-22-16(13-28-20)10-11-21-19(24)12-27-18-8-6-17(7-9-18)23(25)26/h2-9,13H,10-12H2,1H3,(H,21,24)

InChI Key

XTWDSUIABBWNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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